Differential Substituent Effect Magnitude Between C3 and N1 Positions in Pyrroles
The magnitude of the classical substituent effect, a measure of a substituent's influence on molecular properties, is critically dependent on its position on the pyrrole ring. This principle is crucial for understanding the unique behavior of 1,3-disubstituted pyrroles [1].
| Evidence Dimension | Magnitude of Classical Substituent Effect |
|---|---|
| Target Compound Data | 1,3-Diisopropyl-1H-pyrrole exhibits a substituent effect from both N1 and C3 positions. |
| Comparator Or Baseline | The effect of a substituent at the C3 position is approximately ten times greater than the same substituent at the N1 position. |
| Quantified Difference | ~10x difference |
| Conditions | Quantum Theory of Atoms in Molecules (QTAIM) methodology; calculations performed at the B3LYP/6-311++G** level of theory. |
Why This Matters
This class-level inference explains why 1,3-diisopropyl-1H-pyrrole will have significantly different electronic properties and reactivity compared to 1,2-diisopropyl-1H-pyrrole or mono-alkylated analogs, where the substituents are in different positions.
- [1] Zborowski, K. K.; Szatylowicz, H.; Stasyuk, O. A.; Krygowski, T. M. Towards physical interpretation of substituent effects: the case of N- and C3-substituted pyrrole derivatives. Structural Chemistry, 2017, 28, 1223-1227. View Source
